molecular formula C17H13ClN4S B287294 3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B287294
Molekulargewicht: 340.8 g/mol
InChI-Schlüssel: DDGVVTVREVKEHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has received attention due to its potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles, which have been reported to exhibit a wide range of biological activities.

Wirkmechanismus

The mechanism of action of 3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that the compound may exert its biological activity by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. For example, a study published in the Journal of Natural Products reported that the compound exhibited antioxidant activity. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that the compound exhibited inhibitory activity against the enzyme acetylcholinesterase, which is involved in Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as an anticancer agent. The compound has been reported to exhibit potent antiproliferative activity against human cancer cell lines, making it a promising candidate for further development as a cancer therapy. However, one limitation of using the compound in lab experiments is its potential toxicity. Several studies have reported that the compound exhibited cytotoxicity against normal cells as well as cancer cells, indicating the need for further investigation into its safety profile.

Zukünftige Richtungen

Several future directions for research on 3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be identified. One direction is to investigate the compound's mechanism of action in more detail, in order to better understand how it exerts its biological activity. Another direction is to explore the compound's potential as a therapy for other diseases, such as Alzheimer's disease, based on its inhibitory activity against acetylcholinesterase. Finally, further studies are needed to investigate the compound's safety profile and potential toxicity, in order to determine its suitability for use as a therapeutic agent.

Synthesemethoden

The synthesis of 3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The method involves the reaction of 2-chlorobenzylamine with 2-aminothiophenol to form the intermediate 2-chlorobenzylthioamide. The intermediate is then reacted with benzyl isocyanate to form the desired product. The reaction scheme is shown below:

Wissenschaftliche Forschungsanwendungen

3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit a wide range of biological activities. Several studies have investigated its potential as an anticancer agent. For example, a study published in the Journal of Medicinal Chemistry reported that the compound exhibited potent antiproliferative activity against human cancer cell lines. Another study published in the European Journal of Medicinal Chemistry reported that the compound exhibited selective cytotoxicity against leukemia cells.

Eigenschaften

Produktname

3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C17H13ClN4S

Molekulargewicht

340.8 g/mol

IUPAC-Name

3-benzyl-6-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4S/c18-14-9-5-4-8-13(14)11-16-21-22-15(19-20-17(22)23-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI-Schlüssel

DDGVVTVREVKEHZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=CC=C4Cl

Kanonische SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.